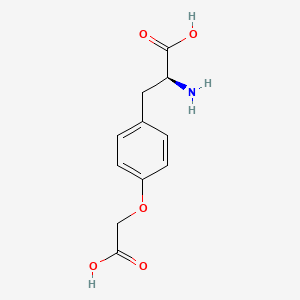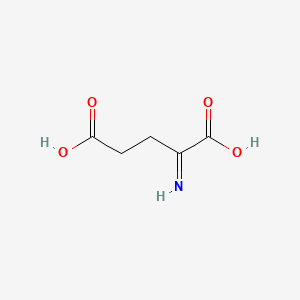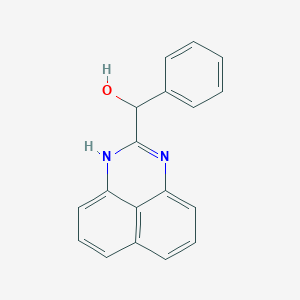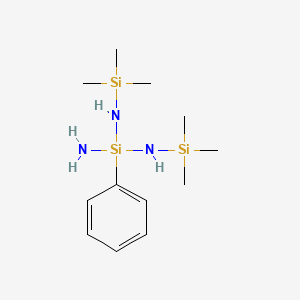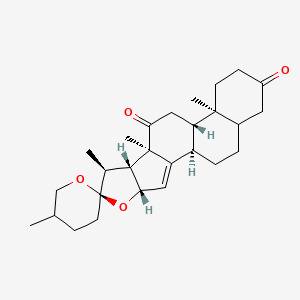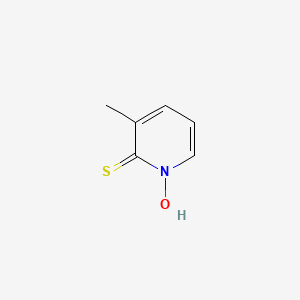
Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)- is a chemical compound that belongs to the class of hydroxylamines. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. The presence of the p-chlorophenyl and methylcarbamoyl groups in its structure suggests potential biological activity and utility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)- typically involves the reaction of hydroxylamine derivatives with acetylating agents and p-chlorophenyl isocyanate. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The acetyl and p-chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Possible applications in drug development due to its biological activity.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydroxylamine, O-acetyl-N-(phenyl)-N-(methylcarbamoyl)-
- Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(ethylcarbamoyl)-
- Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(propylcarbamoyl)-
Uniqueness
Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)- is unique due to the presence of the p-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
22169-00-2 |
|---|---|
Formule moléculaire |
C10H11ClN2O3 |
Poids moléculaire |
242.66 g/mol |
Nom IUPAC |
[4-chloro-N-(methylcarbamoyl)anilino] acetate |
InChI |
InChI=1S/C10H11ClN2O3/c1-7(14)16-13(10(15)12-2)9-5-3-8(11)4-6-9/h3-6H,1-2H3,(H,12,15) |
Clé InChI |
XLXWYDYFRIRWOB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)ON(C1=CC=C(C=C1)Cl)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


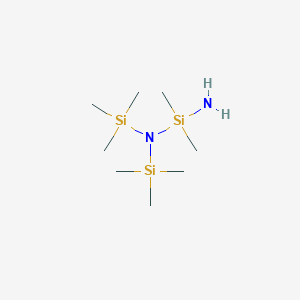
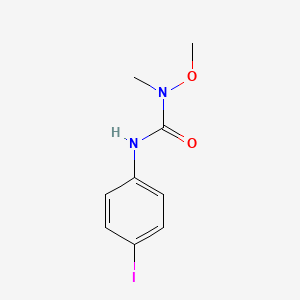
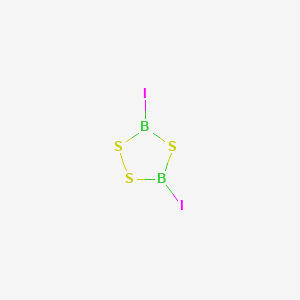

![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
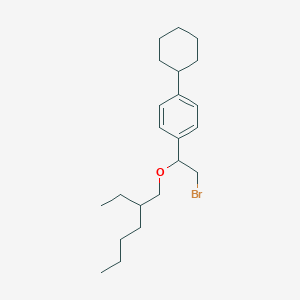
![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
